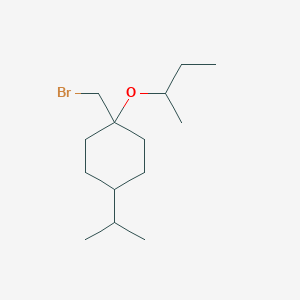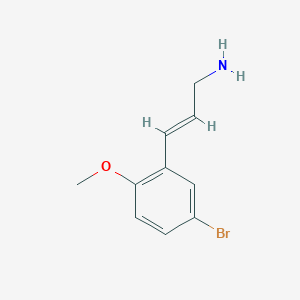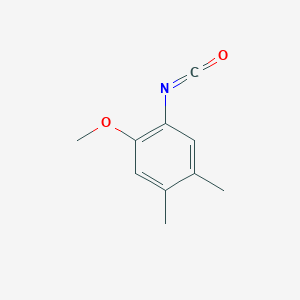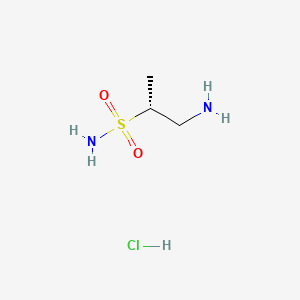
(2R)-1-aminopropane-2-sulfonamidehydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R)-1-aminopropane-2-sulfonamidehydrochloride is a chemical compound that belongs to the class of sulfonamides It is characterized by the presence of an amino group attached to a propane backbone, with a sulfonamide group and a hydrochloride salt
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-1-aminopropane-2-sulfonamidehydrochloride typically involves the reaction of (2R)-1-aminopropane with sulfonamide under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst to facilitate the reaction. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated to the desired temperature. The reaction is monitored to ensure complete conversion of the starting materials. The product is then purified through crystallization or other separation techniques to obtain the final compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
(2R)-1-aminopropane-2-sulfonamidehydrochloride undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The sulfonamide group can be reduced to form sulfonic acids or other reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions where the amino group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like halides or amines can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro derivatives, while reduction can produce sulfonic acids.
Aplicaciones Científicas De Investigación
(2R)-1-aminopropane-2-sulfonamidehydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in chemical manufacturing processes.
Mecanismo De Acción
The mechanism of action of (2R)-1-aminopropane-2-sulfonamidehydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the sulfonamide group can interact with enzymes or receptors. These interactions can modulate the activity of the target molecules, leading to the compound’s observed effects.
Comparación Con Compuestos Similares
Similar Compounds
(2R)-1-aminopropane-2-sulfonamide: Lacks the hydrochloride salt, which may affect its solubility and reactivity.
(2S)-1-aminopropane-2-sulfonamidehydrochloride: The stereochemistry is different, which can influence its biological activity and interactions.
1-aminopropane-2-sulfonamidehydrochloride: The absence of the (2R) configuration can result in different chemical and biological properties.
Uniqueness
(2R)-1-aminopropane-2-sulfonamidehydrochloride is unique due to its specific stereochemistry and the presence of both an amino group and a sulfonamide group
Propiedades
Fórmula molecular |
C3H11ClN2O2S |
|---|---|
Peso molecular |
174.65 g/mol |
Nombre IUPAC |
(2R)-1-aminopropane-2-sulfonamide;hydrochloride |
InChI |
InChI=1S/C3H10N2O2S.ClH/c1-3(2-4)8(5,6)7;/h3H,2,4H2,1H3,(H2,5,6,7);1H/t3-;/m1./s1 |
Clave InChI |
AVBIKLXDQUBZLP-AENDTGMFSA-N |
SMILES isomérico |
C[C@H](CN)S(=O)(=O)N.Cl |
SMILES canónico |
CC(CN)S(=O)(=O)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


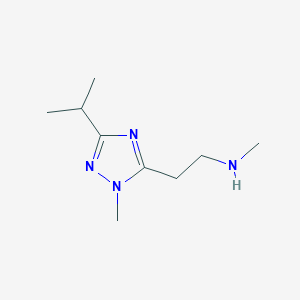
![4',5'-Dihydro-1'H-spiro[cyclopropane-1,6'-pyrrolo[3,4-C]pyrazol]-3'-amine](/img/structure/B15325007.png)
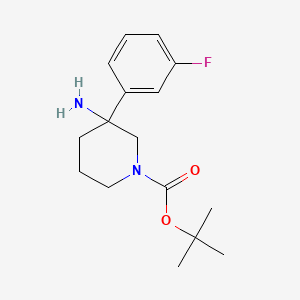
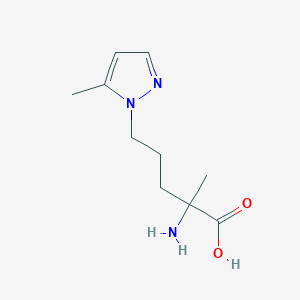
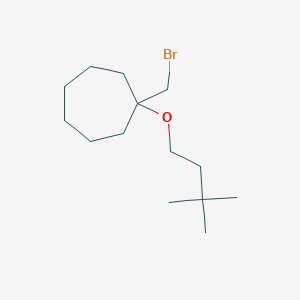
![3-[1-(2-methylpropyl)-1H-pyrazol-4-yl]propan-1-ol](/img/structure/B15325028.png)
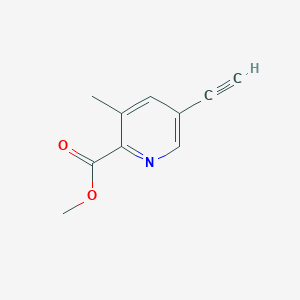
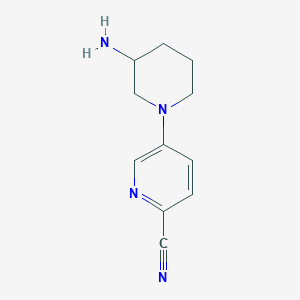
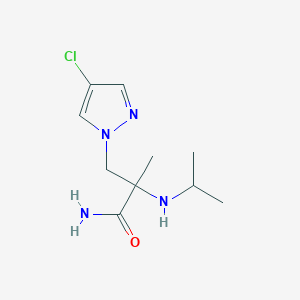

![4-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)butan-2-amine](/img/structure/B15325051.png)
